Diisobutyldimethoxysilane: A Technical Guide to Synthesis and Characterization
Diisobutyldimethoxysilane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and primary applications of diisobutyldimethoxysilane. The information is curated for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this organosilane compound.
Introduction
Diisobutyldimethoxysilane (DIBDMS) is an organosilane compound with the chemical formula C₁₀H₂₄O₂Si. It is a colorless liquid that plays a crucial role as an external electron donor in Ziegler-Natta catalysis, primarily for the polymerization of propylene. The steric hindrance provided by the two isobutyl groups is instrumental in controlling the stereochemistry of the resulting polymer, leading to highly isotactic polypropylene. This guide details the prevalent synthesis methodology, comprehensive characterization techniques, and its functional role in polymerization.
Synthesis of Diisobutyldimethoxysilane
The industrial synthesis of diisobutyldimethoxysilane is typically achieved through a two-step process involving a Grignard reaction followed by methanolysis.
Synthesis Pathway
The overall synthesis can be visualized as a two-step process starting from a suitable dichlorosilane.
Caption: General synthesis pathway for diisobutyldimethoxysilane.
Experimental Protocols
Step 1: Synthesis of Diisobutyldichlorosilane via Grignard Reaction
This step involves the formation of a Grignard reagent from isobutyl halide and its subsequent reaction with a dichlorosilane.
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Materials:
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Magnesium turnings
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Isobutyl bromide (or chloride)
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Dichlorodimethylsilane (or tetrachlorosilane)
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Anhydrous diethyl ether (or THF)
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Procedure:
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All glassware must be rigorously dried to exclude moisture. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Magnesium turnings are placed in a reaction flask with a small crystal of iodine to initiate the reaction.
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A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with external cooling to maintain a gentle reflux.
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After the formation of the isobutylmagnesium bromide Grignard reagent is complete, the solution is cooled.
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Dichlorodimethylsilane is dissolved in anhydrous diethyl ether and added dropwise to the cooled Grignard reagent solution.
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The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure complete reaction.
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The reaction mixture is then cooled, and the magnesium halide salts are filtered off.
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The resulting solution of diisobutyldichlorosilane in diethyl ether is purified by distillation.
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Step 2: Methanolysis of Diisobutyldichlorosilane
The diisobutyldichlorosilane is then reacted with methanol to replace the chlorine atoms with methoxy groups.
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Materials:
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Diisobutyldichlorosilane
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Methanol
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A base (e.g., a tertiary amine like triethylamine) to neutralize the HCl byproduct
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Anhydrous solvent (e.g., hexane)
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Procedure:
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Diisobutyldichlorosilane is dissolved in an anhydrous solvent in a reaction flask under an inert atmosphere.
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The solution is cooled in an ice bath.
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A mixture of methanol and a base is added dropwise to the cooled solution. The base is crucial for scavenging the hydrochloric acid generated during the reaction.
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The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
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The amine hydrochloride salt precipitate is removed by filtration.
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The filtrate, containing the crude diisobutyldimethoxysilane, is then purified by fractional distillation under reduced pressure.
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Characterization of Diisobutyldimethoxysilane
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized diisobutyldimethoxysilane.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄O₂Si | |
| Molecular Weight | 204.38 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 188 °C @ 1025 hPa | |
| Density | 0.863 g/cm³ at 20 °C | |
| Flash Point | 62 °C | |
| CAS Number | 17980-32-4 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of diisobutyldimethoxysilane.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl and methoxy groups.
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A doublet for the six methyl protons of the isobutyl groups.
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A multiplet for the methine proton of the isobutyl groups.
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A doublet for the two methylene protons adjacent to the silicon atom.
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A singlet for the six protons of the two methoxy groups.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.
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A peak for the methyl carbons of the isobutyl groups.
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A peak for the methine carbon of the isobutyl groups.
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A peak for the methylene carbon adjacent to the silicon atom.
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A peak for the carbon of the methoxy groups.
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²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a single resonance characteristic of a silicon atom bonded to two carbon atoms and two oxygen atoms. The chemical shift will be in the typical range for tetraorgano- and diorganodialkoxysilanes.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2955, 2870 | C-H stretching (isobutyl) |
| ~2840 | C-H stretching (methoxy) |
| ~1465 | C-H bending (isobutyl) |
| ~1190 | Si-O-C stretching |
| ~1085 | Si-O-C stretching |
| ~840 | Si-C stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of Si-C and Si-O bonds. Common fragmentation patterns for organosilanes involve the loss of alkyl and alkoxy groups.
Application in Ziegler-Natta Catalysis
Diisobutyldimethoxysilane is a widely used external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. Its primary function is to enhance the stereospecificity of the catalyst, leading to the production of highly isotactic polypropylene.
Experimental Workflow in Polymerization
The following diagram illustrates the role of diisobutyldimethoxysilane in a typical propylene polymerization process.
Caption: Workflow of Ziegler-Natta polymerization with an external donor.
The external donor, diisobutyldimethoxysilane, is believed to interact with the active sites of the Ziegler-Natta catalyst. This interaction deactivates non-stereospecific sites and modifies the electronic and steric environment of the active titanium centers, thereby favoring the insertion of propylene monomers in a highly regular, isotactic fashion.
Safety and Handling
Diisobutyldimethoxysilane is a combustible liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to release methanol. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
Diisobutyldimethoxysilane is a vital organosilane compound with a well-established synthesis route and a critical application in the polymer industry. Its synthesis via a Grignard reaction followed by methanolysis is a robust and scalable method. The characterization of this compound relies on standard analytical techniques that confirm its structure and purity. Its role as an external electron donor in Ziegler-Natta catalysis is indispensable for the production of high-quality isotactic polypropylene, a polymer with widespread commercial applications. This guide provides a foundational understanding for researchers and professionals working with or developing applications for diisobutyldimethoxysilane.
